molecular formula C10H13N3 B12630779 N,N,1-Trimethyl-1H-indazol-4-amine CAS No. 918903-58-9

N,N,1-Trimethyl-1H-indazol-4-amine

Cat. No.: B12630779
CAS No.: 918903-58-9
M. Wt: 175.23 g/mol
InChI Key: CDUCQRYQYUWIRA-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1H-indazol-4-amine is a heterocyclic aromatic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted indazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N,1-Trimethyl-1H-indazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound of the indazole family, known for its wide range of biological activities.

    2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.

    1-Methyl-1H-indazole: A methylated derivative with similar biological activities.

Uniqueness

N,N,1-Trimethyl-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylamine group can enhance its solubility and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

918903-58-9

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,1-trimethylindazol-4-amine

InChI

InChI=1S/C10H13N3/c1-12(2)9-5-4-6-10-8(9)7-11-13(10)3/h4-7H,1-3H3

InChI Key

CDUCQRYQYUWIRA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)N(C)C

Origin of Product

United States

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